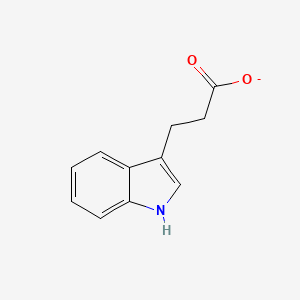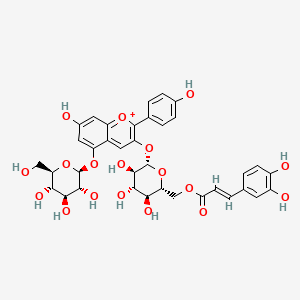
pelargonidin 3-O-(6-O-caffeoyl-beta-D-glucoside) 5-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pelargonidin 3-O-(6-O-caffeoyl-beta-D-glucoside) 5-O-beta-D-glucoside is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound betaine.
Aplicaciones Científicas De Investigación
Anthocyanin Composition in Plants The compound pelargonidin 3-O-(6-O-caffeoyl-beta-D-glucoside) 5-O-beta-D-glucoside is a type of anthocyanin. Research has identified this compound in various plant parts, including root peels, petioles, and flowers of red radish (Raphanus sativus). It's one of the primary pigments in these plant parts, alongside other pelargonidin derivatives. These pigments contribute significantly to the coloration in plants. For example, in Lobularia maritima, variations in flower colors are attributed to the type of anthocyanin present, indicating the role of such compounds in plant pigmentation and potentially in attracting pollinators or in photoprotection (Tatsuzawa et al., 2008; Tatsuzawa et al., 2010).
Bioactive Properties and Health Applications Pelargonidin derivatives have been studied for their potential health benefits, primarily due to their antioxidant properties. For instance, pelargonidin and its glucosides exhibit significant antioxidant activity, influencing stability, and biological activity in physiological environments. Studies have shown that glycosylation may enhance the stability of pelargonidin, although it could potentially decrease antioxidant activity, indicating a balance between stability and bioactivity (Li et al., 2021).
Molecular Interactions and Stability The structural stability and molecular interactions of pelargonidin derivatives have been explored through quantum chemical calculations and molecular dynamics simulations. These studies shed light on their electron-donating properties and potential interactions with specific enzymatic targets, suggesting their relevance in pharmaceutical applications for conditions like diabetes and other metabolic disorders (Praveena et al., 2022).
Anthocyanin Production and Engineering Efforts have been made to engineer microbial systems, such as Saccharomyces cerevisiae, to produce pelargonidin derivatives like pelargonidin 3-O-glucoside. These endeavors aim to create on-demand production systems for anthocyanins, which are sought after for their roles as natural colorants and health-promoting substances. The feasibility of such systems could pave the way for the industrial production of specific anthocyanins, offering scientific value and commercial potential (Levisson et al., 2018).
Propiedades
Número CAS |
168753-26-2 |
|---|---|
Fórmula molecular |
C36H37O18+ |
Peso molecular |
757.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
Clave InChI |
MLLMLJXCGLXOIJ-AQAMAIGXSA-O |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



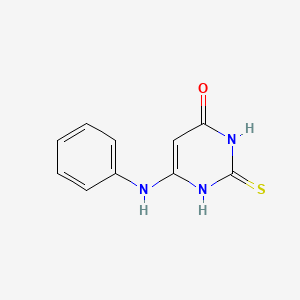
![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
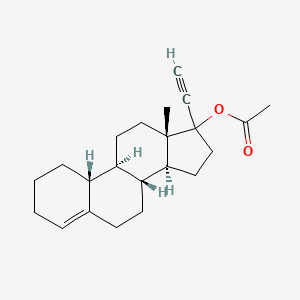

![4-amino-N-[(5S,6S)-1-azabicyclo[3.3.1]nonan-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1230821.png)
![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)
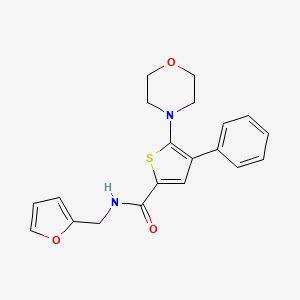
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![4-amino-7-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1230830.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)
